molecular formula C7H15ClN2O2 B1382341 azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride CAS No. 1803601-99-1

azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride

Cat. No.: B1382341
CAS No.: 1803601-99-1
M. Wt: 194.66 g/mol
InChI Key: HZJMMVMGOPKKMZ-UHFFFAOYSA-N
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Description

Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride typically involves the reaction of azetidine with isopropyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the hydrochloride salt in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-one derivatives, while reduction may produce azetidin-3-yl alcohols.

Scientific Research Applications

Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of azetidine derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Azetidin-3-yl N-(tert-butyl)carbamate hydrochloride
  • Azetidin-3-yl N-(methyl)carbamate hydrochloride
  • Azetidin-3-yl N-(ethyl)carbamate hydrochloride

Comparison: Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is unique due to its specific substituent groups, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity, making it suitable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

azetidin-3-yl N-propan-2-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-5(2)9-7(10)11-6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJMMVMGOPKKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-99-1
Record name Carbamic acid, N-(1-methylethyl)-, 3-azetidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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